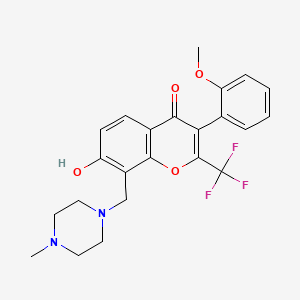

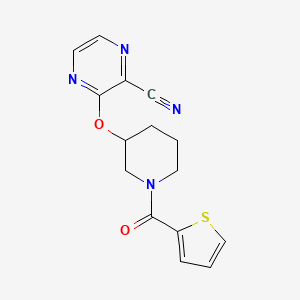

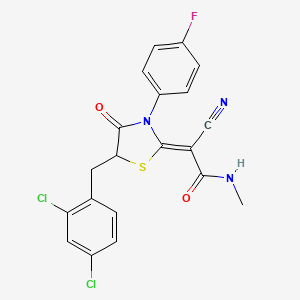

![molecular formula C23H24ClN7O B3007076 N~4~-(4-氯苯基)-N~6~-[2-(吗啉-4-基)乙基]-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 955338-77-9](/img/structure/B3007076.png)

N~4~-(4-氯苯基)-N~6~-[2-(吗啉-4-基)乙基]-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class. This class of compounds has been the subject of research due to their potential pharmacological properties. The specific compound is structurally related to intermediates and derivatives that have been synthesized for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic building blocks such as p-chloropropiophenone. For instance, the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, was achieved by enamination to give a morpholine-substituted intermediate, followed by condensation with chlorooxalic acid ethyl ester . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as enamination and condensation reactions.

Molecular Structure Analysis

The molecular structure of N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is likely to exhibit features common to the 1H-pyrazolo[3,4-d]pyrimidine derivatives. These features include the potential for hydrogen bonding, which can lead to the formation of two- or three-dimensional networks in the crystalline state . The presence of substituents such as the 4-chlorophenyl and morpholin-4-yl groups can influence the molecular conformation and the overall crystal packing through various intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in the molecule. The amino groups in the pyrazolopyrimidine core can participate in hydrogen bonding and potentially in reactions with electrophiles. The chlorophenyl group could undergo further substitution reactions, depending on the reaction conditions. The morpholine ring could be involved in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from related compounds that the physical state, solubility, melting point, and other properties would be influenced by the molecular structure. The presence of hydrogen bonding could affect the compound's solubility in various solvents and its melting point. The crystalline form could be either anhydrous or a hydrate, as seen in other N~4~-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which can significantly impact the compound's stability and reactivity .

科学研究应用

氢键和结构分析

对 N4-(4-氯苯基)-N6-[2-(吗啉-4-基)乙基]-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺及其相关化合物的研究集中在其氢键性质和结构分析上。研究表明,这些化合物可以形成氢键片和三维框架,这对于理解它们的分子相互作用及其在材料科学和药物设计中的潜在应用至关重要。例如,N(4)-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺等化合物连接成氢键片,突出了它们形成稳定分子结构的潜力 (Trilleras 等人,2008 年)。

合成和衍生物

在生态友好条件(如微波辐射)下合成该化合物的各种衍生物一直是一个重要的研究领域。这些衍生物对于探索化合物在包括药物和材料科学在内的各个领域的化学性质和潜在应用至关重要 (Al‐Zaydi,2009 年)。

生物活性

对吡唑并[3,4-d]嘧啶衍生物的生物活性进行了大量研究,包括它们作为抗菌剂、抗癌剂和抗炎剂的潜力。例如,4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲酮等化合物已显示出显着的体外抗菌和抗癌活性 (Hafez 等人,2016 年)。

除草剂应用

此外,吡唑并[3,4-d]嘧啶-4-酮衍生物已被合成用于作为除草剂,展示了该化合物的多功能性和在农业科学中的适用性 (Luo 等人,2017 年)。

抗菌和抗癌剂

一些研究集中于合成和评估新型吡唑并[3,4-d]嘧啶衍生物作为潜在的抗菌剂和抗癌剂。这项研究对于开发新的治疗药物和疗法至关重要 (Rahmouni 等人,2016 年)。

光谱分析和药物合成

已对这些化合物进行光谱分析以了解其结构和键合特性,这对于药物合成和药物应用至关重要 (Thanusu 等人,2010 年)。

作用机制

Target of Action

The primary target of this compound is the adenine binding region . This region is crucial for the function of many proteins, including enzymes and receptors, and is often the site of action for drugs and other therapeutic agents .

Biochemical Pathways

Given its interaction with the adenine binding region, it is likely that it impacts pathways involving atp-dependent processes .

Pharmacokinetics

Similar compounds have been shown to have favorable physiochemical profiles, suggesting good bioavailability .

Result of Action

Similar compounds have been tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities , suggesting potential therapeutic applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .

属性

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN7O/c24-17-6-8-18(9-7-17)27-21-20-16-26-31(19-4-2-1-3-5-19)22(20)29-23(28-21)25-10-11-30-12-14-32-15-13-30/h1-9,16H,10-15H2,(H2,25,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHAQVVZYHVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

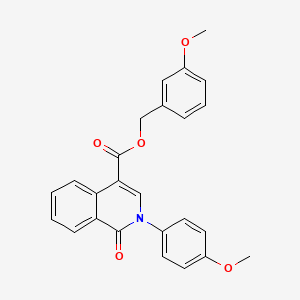

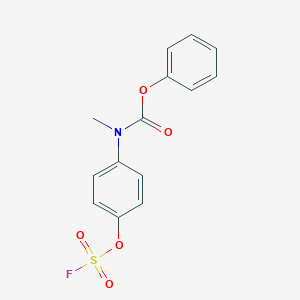

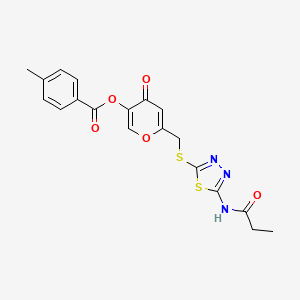

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

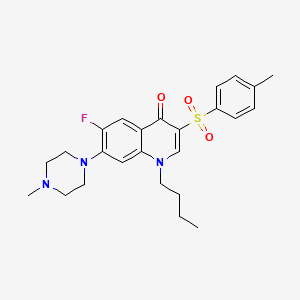

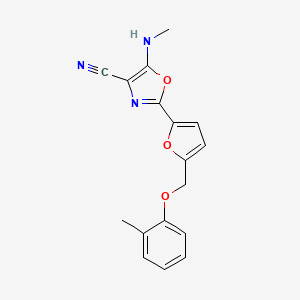

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

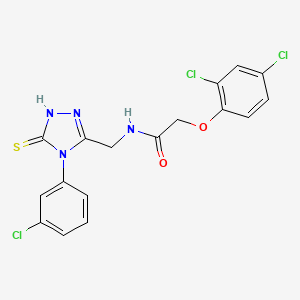

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)